
2-(2-Bromoethoxy)tetrahydro-2H-pyran
Overview
Description
2-(2-Bromoethoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13BrO2. It is a colorless to almost colorless clear liquid and is often used as an organic building block in various chemical syntheses . This compound is known for its role in the preparation of other complex molecules, making it a valuable intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Bromoethoxy)tetrahydro-2H-pyran is typically synthesized using 2-bromoethanol as a starting reagent . The synthesis involves the reaction of 2-bromoethanol with tetrahydro-2H-pyran under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to stabilize the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often stabilized with potassium carbonate to prevent decomposition during storage and handling .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation.
Major Products Formed:
Substitution Reactions: The major products are various substituted tetrahydro-2H-pyran derivatives.
Oxidation Reactions: The major products include oxides and other oxidized derivatives of the original compound.
Scientific Research Applications
Synthetic Organic Chemistry
Role as an Intermediate
The compound serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its structure allows for multiple functionalization pathways, making it a valuable building block in the development of complex molecules.
Common Reactions
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, yielding diverse derivatives.
- Oxidation Reactions : Under specific conditions, it can be oxidized to form various oxidized products, enhancing its utility in synthetic pathways.
Reaction Type | Common Reagents | Major Products |
---|---|---|
Substitution | Amines, thiols | Substituted tetrahydro-2H-pyran derivatives |
Oxidation | Potassium permanganate | Oxides and oxidized derivatives |
Drug Development
Therapeutic Applications
2-(2-Bromoethoxy)tetrahydro-2H-pyran is employed in the synthesis of novel drug candidates. Its derivatives have been investigated for their potential to target specific biological pathways, which can lead to enhanced therapeutic efficacy.
Case Study: Inhibitors of Histone Deacetylase
Research has shown that compounds derived from this intermediate exhibit inhibitory effects on human histone deacetylase, which is implicated in various cancers. The synthesis of these inhibitors demonstrates the compound's importance in medicinal chemistry.
Material Science
Advanced Materials Production
This compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique properties contribute to improved performance and durability of these materials.
Biochemistry
Biochemical Assays
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its role as a reactive intermediate aids in elucidating cellular processes and disease mechanisms.
Application Area | Specific Use |
---|---|
Enzyme Interaction | Studying metabolic pathways |
Disease Mechanisms | Investigating cellular processes |
Environmental Chemistry
Sustainable Practices
The compound is also involved in developing environmentally friendly solvents and reagents. This application supports sustainable practices in chemical manufacturing and research, aligning with current trends towards greener chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)tetrahydro-2H-pyran involves its role as a reactive intermediate in chemical reactions. The bromine atom in the compound is highly reactive and can participate in various substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 2-(2-Bromoethyl)-1,3-dioxolane
- 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
- (2-Bromoethoxy)-tert-butyldimethylsilane
- 3-Bromo-1-propanol
Comparison: 2-(2-Bromoethoxy)tetrahydro-2H-pyran is unique due to its tetrahydro-2H-pyran ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications .
Biological Activity
2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS Number: 17739-45-6) is an organic compound recognized for its utility as a synthetic intermediate in the preparation of biologically active molecules. This compound features a bromoethoxy group that allows for various chemical transformations, making it valuable in medicinal chemistry and organic synthesis. This article explores the biological activity, synthesis, and applications of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C₇H₁₃BrO₂
- Molecular Weight : 209.08 g/mol
- Appearance : Colorless to almost colorless liquid
- Boiling Point : 75 °C at 20 mmHg
- Flash Point : 87 °C
- Density : 1.38 g/mL at 25 °C
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its derivatives, which exhibit various pharmacological properties. Notably, this compound serves as a precursor in synthesizing compounds with potential therapeutic applications, including:
- Histone Deacetylase Inhibitors : Compounds derived from this compound have demonstrated antitumor properties by inhibiting human histone deacetylase (HDAC) activity, which is crucial in cancer progression.
- Cardiolipin Analogs : It plays a role in synthesizing cardiolipin analogs, which are vital for mitochondrial function and cellular energy metabolism.
- Estrogen Ligands : The compound is involved in the development of estrogen receptor ligands that may be useful in treating hormone-related cancers.
The synthesis of this compound typically begins with 2-bromoethanol under controlled conditions to optimize yield and purity. The following reactions are significant:
- Substitution Reactions : The bromine atom can be substituted with various nucleophiles (amines, thiols, alcohols), leading to diverse derivatives.
- Oxidation Reactions : This compound can undergo oxidation to form corresponding oxides or other oxidized products using agents like potassium permanganate.
Case Studies
- Histone Deacetylase Inhibition :
- Neurodegenerative Disease Applications :
- Therapeutic Development :
Comparative Analysis with Similar Compounds
Compound Name | Similarity Index | Unique Features |
---|---|---|
2-(2-Bromoethyl)-1,3-dioxolane | 0.67 | Contains a dioxolane ring structure |
2-(3-Bromopropoxy)tetrahydro-2H-pyran | 0.86 | Propoxy group offers different reactivity |
3-Bromo-1-propanol | Not listed | Simple alcohol structure compared to cyclic pyrans |
The uniqueness of this compound lies in its tetrahydro-pyran ring structure, which imparts specific chemical properties and reactivity not found in other similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-bromoethoxy)tetrahydro-2H-pyran, and what reaction conditions are critical for optimal yield?
The synthesis typically involves the formation of a tetrahydropyran (THP) ether via reaction between a bromoethanol derivative and dihydropyran. A standard protocol includes:
- Step 1 : Reacting 2-bromoethanol with 3,4-dihydro-2H-pyran under acidic catalysis (e.g., pyridinium p-toluenesulfonate) in an anhydrous solvent like dichloromethane .
- Step 2 : Quenching the reaction with a mild base (e.g., NaHCO₃) to neutralize the acid catalyst.
- Critical Conditions : Strict anhydrous conditions are essential to prevent hydrolysis of the THP protecting group. Reaction temperature is typically maintained at 0–25°C to minimize side reactions like polymerization of dihydropyran. Yields >90% are achievable with stoichiometric control and inert atmosphere .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- ¹H NMR : Key signals include the THP ring protons (δ 1.4–1.8 ppm for axial/equatorial CH₂ groups) and the bromoethoxy chain (δ 3.4–3.8 ppm for OCH₂CH₂Br). Coupling constants (e.g., J = 3–5 Hz for THP ring protons) confirm stereochemistry .
- ¹³C NMR : Peaks at δ 60–70 ppm (ether carbons) and δ 30–35 ppm (BrCH₂) are diagnostic.
- IR Spectroscopy : Strong C-O-C stretches (~1120 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate the structure .
Q. How should this compound be stored and handled to ensure stability in laboratory settings?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture-induced hydrolysis.
- Handling : Use dry, aprotic solvents (e.g., THF, DCM) during reactions. Avoid prolonged exposure to light, as bromide groups may undergo photolytic cleavage .
Advanced Research Questions
Q. How does the stereochemical outcome of THP-protected intermediates influence downstream reactivity in multi-step syntheses?
The THP group’s axial/equatorial configuration affects steric accessibility in subsequent reactions. For example:
- Axial THP : Hinders nucleophilic attack at adjacent positions, favoring regioselective alkylation at less hindered sites.
- Equatorial THP : Enhances reactivity toward electrophiles due to reduced steric shielding.
Copper(II)-bisphosphine catalysts can modulate stereochemistry during cyclization, as demonstrated in diastereoselective syntheses of THP derivatives .
Q. What methodologies are recommended for analyzing the hydrolytic stability of this compound under varying pH conditions?
- Kinetic Studies : Use pseudo-first-order rate constants (kobs) to monitor hydrolysis rates via HPLC or UV-Vis spectroscopy.
- pH-Rate Profiling : Hydrolysis accelerates under acidic (pH < 3) or basic (pH > 10) conditions. At neutral pH, degradation is minimal (<5% over 24 hours at 25°C).
- Degradation Products : Major products include tetrahydro-2H-pyran-2-ol and 2-bromoethanol, identified by LC-MS .
Q. How can researchers resolve contradictions in reported NMR data for THP derivatives across different studies?
Discrepancies in chemical shifts may arise from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift peaks by 0.1–0.3 ppm.
- Impurities : Trace water or residual starting materials (e.g., dihydropyran) may obscure signals.
- Solution-State Conformations : Chair vs. boat conformations of the THP ring alter coupling constants. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational models (DFT) .
Q. What strategies mitigate challenges in purifying this compound from reaction mixtures?
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc, 8:1 to 4:1). The compound typically elutes at Rf ≈ 0.3–0.4 (TLC, hexane/EtOAc 6:1).
- Alternative Methods : Distillation under reduced pressure (bp 80–85°C at 0.1 mmHg) is effective for large-scale purification.
- Purity Assessment : Confirm by GC-MS (retention time ~12.5 min) and elemental analysis .
Q. What biological screening approaches are suitable for evaluating the bioactivity of this compound derivatives?
- Enzyme Inhibition Assays : Test HMG-CoA reductase inhibition using a spectrophotometric NADPH oxidation assay (IC₅₀ values comparable to pitavastatin, ~10 nM) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. EC₅₀ values <50 µM indicate therapeutic potential .
Properties
IUPAC Name |
2-(2-bromoethoxy)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOLJOTJRUDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884985 | |
Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17739-45-6 | |
Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17739-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17739-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.